molecular formula C9H13FN2 B14850436 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine

3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14850436
M. Wt: 168.21 g/mol
InChI Key: IXJCOBVVHMKOJH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-6-methylpyridine with a suitable amine precursor. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the propan-1-amine side chain in 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(4-fluoro-6-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-8(10)6-9(12-7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

IXJCOBVVHMKOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCCN)F

Origin of Product

United States

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